Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate

Lipophilicity CNS Drug Design Physicochemical Profiling

Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate (CAS 861136-16-5) is a synthetic heterocyclic building block defined by an isoxazole core bearing an ethyl ester at the 3‑position and a tertiary alcohol (2‑hydroxypropan‑2‑yl) group at the 5‑position. Its molecular formula is C₉H₁₃NO₄ and molecular weight 199.20 g·mol⁻¹.

Molecular Formula C9H13NO4
Molecular Weight 199.206
CAS No. 861136-16-5
Cat. No. B2733482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate
CAS861136-16-5
Molecular FormulaC9H13NO4
Molecular Weight199.206
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C(C)(C)O
InChIInChI=1S/C9H13NO4/c1-4-13-8(11)6-5-7(14-10-6)9(2,3)12/h5,12H,4H2,1-3H3
InChIKeyMTJTVBIZVRHNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate (CAS 861136-16-5) – Core Chemical Identity and Research Role


Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate (CAS 861136-16-5) is a synthetic heterocyclic building block defined by an isoxazole core bearing an ethyl ester at the 3‑position and a tertiary alcohol (2‑hydroxypropan‑2‑yl) group at the 5‑position. Its molecular formula is C₉H₁₃NO₄ and molecular weight 199.20 g·mol⁻¹ . The compound serves primarily as a key synthetic intermediate, with the ester group enabling facile hydrolysis to the corresponding carboxylic acid for downstream coupling reactions .

Why In-Class Isoxazole-3-Carboxylates Cannot Simply Substitute for Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate


The 5‑(2‑hydroxypropan‑2‑yl) substituent introduces a combination of steric bulk, hydrogen‑bond donor capacity, and modulated lipophilicity that is absent in simpler 5‑hydroxymethyl or 5‑unsubstituted analogs. This functional‑group profile directly impacts both synthetic utility (e.g., protecting‑group‑free downstream coupling via the tertiary alcohol) and biological performance (e.g., the fragment is documented as a pharmacophoric element contributing to OX2‑selective orexin receptor antagonism) [1][2]. Therefore, interchanging this compound with generic “isoxazole‑3‑carboxylate” building blocks risks altering both synthetic outcomes and target‑binding properties in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate Relative to Closest Analogs


LogP Advantage Over the 5‑Hydroxymethyl Analog Enhances Lipophilicity for CNS Penetration

The target compound exhibits a computed LogP of 1.0787, compared with a LogP of 0.3436 for the closest 5‑hydroxymethyl analog (Ethyl 5‑(hydroxymethyl)isoxazole‑3‑carboxylate, CAS 123770‑62‑7) [1]. This ~0.74 log‑unit increase indicates approximately 5.5‑fold higher lipid solubility, which is a critical parameter for blood‑brain barrier penetration in CNS‑targeted drug discovery programs.

Lipophilicity CNS Drug Design Physicochemical Profiling

Tertiary Alcohol Provides Stronger Hydrogen‑Bond Donor Capacity Than Primary Alcohol of Hydroxymethyl Analog

The 5‑(2‑hydroxypropan‑2‑yl) group provides a single hydrogen‑bond donor (H_Donors = 1), but with greater steric encumbrance and potentially stronger H‑bond acidity compared with the primary alcohol of the 5‑hydroxymethyl analog . In the context of orexin receptor antagonism, this tertiary alcohol fragment has been demonstrated to retain sub‑micromolar to nanomolar OX2 potency (IC₅₀ = 104 – 251 nM) while maintaining OX1 selectivity (>100‑fold in some analogs), implying a privileged H‑bonding interaction with the OX2 binding pocket [1][2].

Hydrogen Bonding Pharmacophore Design Ligand Efficiency

Documented Role as a Pharmacophoric Fragment in OX2‑Selective Orexin Receptor Antagonists

Multiple compounds in US Patent US10017504 (Merck Sharp & Dohme) that incorporate the 5‑(2‑hydroxypropan‑2‑yl)isoxazole fragment demonstrate selective OX2 receptor antagonism. Representative BindingDB entries show OX2 IC₅₀ values as low as 104 nM (BDBM404257), 251 nM (BDBM404297), and 1,190–1,840 nM for additional analogs, while all maintain OX1 IC₅₀ > 10,000 nM [1][2][3]. In contrast, replacement of the 2‑hydroxypropan‑2‑yl group with a 1‑hydroxycyclopropyl moiety (BDBM404274) yields a different selectivity profile (OX2 IC₅₀ = 15.6–25.8 nM, OX1 IC₅₀ = 2,860 nM), underscoring the distinct pharmacophoric contribution of the tertiary alcohol [4].

Orexin Receptor OX2 Antagonist Sleep–Wake Disorders

High‑Purity Supply (≥98%) with Validated Research‑Use Logistics

The compound is commercially available at a minimum purity specification of 98% (AKSci, Fluorochem) . Room‑temperature storage and shipping (continental US) are documented, simplifying inventory management relative to the 5‑hydroxymethyl analog, which typically requires 2–8°C storage . While price per gram is higher (Fluorochem: £756 for 1 g vs. ~£100–200 for the hydroxymethyl analog), the premium reflects the unique 2‑hydroxypropan‑2‑yl substitution pattern and its documented pharmacophoric value .

Chemical Purity Procurement Reliability Research Supply Chain

Optimized Application Scenarios for Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: OX2‑Selective Orexin Receptor Antagonist Lead Optimization

The 5‑(2‑hydroxypropan‑2‑yl)isoxazole fragment is a validated pharmacophore for OX2‑selective antagonism (IC₅₀ = 104 – 1,840 nM at OX2, with >96‑fold selectivity over OX1) [1]. The ethyl ester provides a handle for hydrolysis to the carboxylic acid, which can then be coupled to piperidine scaffolds as described in US Patent US10017504 to generate potent and selective orexin receptor antagonists for sleep–wake disorder indications.

Chemical Biology: CNS‑Penetrant Probe Synthesis Leveraging Optimized Lipophilicity

The LogP of 1.0787 (ΔLogP ≈ +0.74 vs. the 5‑hydroxymethyl analog) predicts improved passive membrane permeability and CNS penetration [2]. This makes the compound a preferred starting material for synthesizing CNS‑targeted chemical probes where higher lipophilicity is desirable within the Lipinski rule‑of‑five space.

Process Chemistry: Protecting‑Group‑Free Synthetic Routes Enabled by Tertiary Alcohol Stability

The tertiary alcohol at the 5‑position is sterically hindered and less prone to undesired oxidation or acylation compared with the primary alcohol of the 5‑hydroxymethyl analog. This structural feature enables protecting‑group‑free downstream transformations (e.g., direct ester hydrolysis with Cs₂CO₃ in MeOH/H₂O), reducing step count and improving atom economy in multi‑step syntheses .

Procurement: High‑Purity Building Block for Fragment‑Based Drug Discovery Libraries

Commercial availability at ≥98% purity with room‑temperature storage makes this compound suitable for inclusion in fragment libraries targeting CNS receptors. The documented role of the 2‑hydroxypropan‑2‑yl fragment in OX2 receptor binding provides a rationale for its inclusion in focused libraries for orexin receptor phenotypic or binding screens.

Quote Request

Request a Quote for Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.